molecular formula C7H8BrNO B063768 3-Bromo-5-ethoxypyridine CAS No. 171171-17-8

3-Bromo-5-ethoxypyridine

Katalognummer B063768
CAS-Nummer: 171171-17-8
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: FYUMRYNAZSTXJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .


Synthesis Analysis

3-Bromo-5-ethoxypyridine can be synthesized from 3,5-dibromopyridine. The dibromopyridine is converted with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance can then interact with ammonia and be acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-ethoxypyridine is 1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-ethoxypyridine is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Derivatives : "3-Bromo-5-ethoxypyridine" is used in the preparation of various compounds. For instance, it was used in the synthesis of 3-acetylamino-5-ethoxypyridine, demonstrating its utility in organic synthesis and chemical transformations (Hertog, Falter, & Linde, 1948).

  • Reactivity Studies : Studies on the reactivity of bromine atoms in brominated pyridines, including 3-bromo-5-ethoxypyridine, provide insights into chemical reactions and mechanisms, which are fundamental in organic chemistry (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

  • Investigation of Bromo-Derivatives : The behavior of bromo-derivatives of ethoxypyridine, including 3-bromo-5-ethoxypyridine, when heated with aqueous hydrochloric acid, has been investigated to understand the chemical properties and potential applications of these compounds (Hertog & Bruyn, 2010).

  • Amination Processes : The compound is involved in amination reactions, which are crucial in the synthesis of amino-substituted pyridines, a class of compounds with significant applications in pharmaceuticals and materials science (Pieterse & Hertog, 2010).

  • Halogeno-Derivatives Reactions : Studies on the reactions of bromo-derivatives of ethoxypyridine with lithium piperidide in piperidine contribute to the understanding of substitution reactions and compound stability, essential in organic and medicinal chemistry (Plas, Hijwegen, & Hertog, 2010).

  • Pharmacological Applications : A study on 5-lipoxygenase-activating protein (FLAP) inhibitors involved the use of a compound containing a 6-ethoxypyridin-3-yl moiety, highlighting the potential of such structures in developing pharmaceutical agents (Stock et al., 2011).

  • Molecular Synthesis and Characterization : Research has been conducted on the synthesis of various brominated and ethoxypyridine derivatives, which are useful in the preparation of metal-complexing molecular rods, demonstrating the compound's relevance in materials science (Schwab, Fleischer, & Michl, 2002).

  • Chemical Reaction Mechanisms : The compound's involvement in heterocyclic chemistry and chemical reaction mechanisms has been explored, contributing to a deeper understanding of organic synthesis processes (Ianelli, Nardelli, Belletti, Pasquier, & Caubére, 1996).

Safety and Hazards

3-Bromo-5-ethoxypyridine is classified as a hazardous substance. It can cause skin and eye irritation. It is harmful if swallowed or inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Eigenschaften

IUPAC Name

3-bromo-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUMRYNAZSTXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485198
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxypyridine

CAS RN

17117-17-8
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was synthesized from 3,5-dibromopyridine and ethanol using the procedure described in Example 53, step (a) in 60% yield. 1H NMR (CDCl3) δ 8.27 (bs, 1H), 8.23 (bs, 1H), 7.33 (m, 1H), 4.06 (q, 2H, J=7.0 Hz), 1.43 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

As shown in step 2-iii of Scheme 2, 3-chloroperoxybenzoic acid (9.426 g, 42.06 mmol) was added to 3-bromo-5-methoxypyridine (4.25 g, 21 mmol) in 200 mL of DCM at RT. The reaction was stirred overnight and the mixture was washed with 200 mL of 2 N NaOH and 2×200 mL brine. The organic phase was dried over MgSO4, filtered and the volatiles removed under reduced pressure to provide 3-bromo-5-ethoxypyridine, 1-oxide (Compound 1002, 4.4 g): 1H NMR (CDCl3): δ 8.05 (s, 1H), 7.9 (s, 1H), 7.0 (s, 1H), 4.12 (q, 2H), 1.45 (t, 3H).
Quantity
9.426 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,5-Dibromopyridine (98%) was purchased from Lancaster Chemical Company. Sodium ethoxide (96%) and N,N-dimethylformamide (DMF) (99.9+ %. HPLC grade) were purchased from Aldrich Chemical Company. Under a nitrogen atmosphere, a mixture of3,5-dibromopyridine (5.00 g, 21.1 mmol). sodium ethoxide (2.87 g, 42.2 mmol), and DMF (10 mL) was stirred and heated at 65° C. for 15 h. The mixture was poured into water (70 mL), and anhydrous diethyl ether (155 mL) was added. Because of insoluble solids, it was necessary to filter both phases. The aqueous layer was separated and extracted with ether (2 ×25,3 ×50 mL). The combined ether extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation, producing a dark-brown syrup. The brown residue was purified by vacuum distillation, affording 0.76 g (17.9%) of an oil, bp 105° C. at 5 mm Hg. 1HNMR(CDCl3): δ 9.12 (br s, 1H), 8.83 (br s, 1H), 8.42 (dd, 1H), 4.41(q,2H), 1.42(t, 3H). 13C NMR (CDCl3): δ 142.72, 136.50. 1.23.78. 64.31.14.:57.
Name
1,5-Dibromopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
155 mL
Type
solvent
Reaction Step Six
Name
Yield
17.9%

Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, sodium (4.60 g, 200.0 mmol) was added to absolute ethanol (100 mL) at 0-5° C., and the stirring mixture was allowed to warm to ambient temperature over 18 h. To the resulting solution was added 3,5-dibromopyridine (31.50 g, 133.0 mmol), followed by DMF (100 mL). The mixture was heated at 70° C. for 48 h. The brown mixture was cooled, poured into water (600 mL), and extracted with ether (3×500 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation, producing 46.70 g of an oil. Purification by vacuum distillation afforded 22.85 g (85.0%) of an oil, bp 89-90° C. at 2.8 mm Hg, (lit. bp 111° C. at 5 mm Hg, see K. Clarke et al., J. Chem. Soc. 1885 (1960)).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-ethoxypyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-ethoxypyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-ethoxypyridine
Reactant of Route 5
3-Bromo-5-ethoxypyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-ethoxypyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.